molecular formula C24H16O6 B1598631 Fluorescein O-methacrylate CAS No. 480439-15-4

Fluorescein O-methacrylate

Cat. No. B1598631
M. Wt: 400.4 g/mol
InChI Key: YMHPNLUYVDEYCI-UHFFFAOYSA-N
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Description

Fluorescein O-methacrylate is a pH-sensitive dye with a fluorescent monomer . It can be characterized by an excitation spectra at 490 nm and an emission spectra at 520 nm . It has fluorescein that acts as an indicator with the least negative charges .


Synthesis Analysis

Fluorescein O-methacrylate can be synthesized through radical polymerization . A series of three amphiphilic fluorescein polymers, comprising hydrophobic fluorescein O-methacrylate, hydrophilic N-acryloxysuccinimide, and methacrylic acid monomers were synthesized through this process .


Molecular Structure Analysis

The empirical formula of Fluorescein O-methacrylate is C24H16O6 . Its molecular weight is 400.38 . The structure of Fluorescein O-methacrylate contains total 50 bond(s); 34 non-H bond(s), 21 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 1 ester(s) (aromatic), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

Fluorescein O-methacrylate can undergo efficient self-assembly due to a suitable hydrophilic/hydrophobic balance in the amphiphilic fluorescein polymers . The fluorescent dye was attached to the nanoparticles via the thiol-ene “click reaction” .


Physical And Chemical Properties Analysis

Fluorescein O-methacrylate is a solid substance . It has a melting point of 227-232 °C (lit.) . Its properties include biocompatibility, non-toxicity, and good dispersion in aqueous solution .

Scientific Research Applications

pH-Responsive Fluorescent Molecular Bottlebrushes

Fluorescein O-methacrylate has been utilized in the synthesis of pH-responsive fluorescent molecular bottlebrushes through atom transfer radical polymerization. These bottlebrushes exhibit significant fluorescence under basic conditions, with their fluorescence being tunable through pH adjustments. Such properties suggest potential applications in molecular imaging, where the fluorescent response to environmental changes can be used for targeted imaging or sensing applications (Nese et al., 2011).

Metal-Free Photoinduced Electron Transfer Polymerization

In another study, Fluorescein O-methacrylate played a critical role in developing a metal-free atom transfer radical polymerization (ATRP) system. By serving as an organic photocatalyst, fluorescein enabled the polymerization of methyl methacrylate (MMA) through a photoinduced electron transfer mechanism. This process presents an eco-friendly alternative to traditional metal-catalyzed polymerizations, offering potential for electronic and biomedical applications due to its efficient activation and control over radical polymerizations (Liu et al., 2016).

Organo-Photocatalysts for Polymerization

Research has also shown that Fluorescein O-methacrylate can act as an efficient catalyst for photoinduced electron transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. This process allows for the controlled polymerization of methacrylates, yielding polymers with precise molecular weights and low polydispersities. The versatility of fluorescein in this capacity underscores its utility in synthesizing advanced materials with specific properties and functions (Xu et al., 2015).

Fluorescein-Loaded Liposomes for Drug Delivery

Furthermore, Fluorescein O-methacrylate has been applied in drug delivery research, specifically in the production of fluorescein-loaded liposomes using a supercritical fluid process. This approach achieved high drug encapsulation efficiency and offers a promising method for enhancing the delivery and efficacy of therapeutic agents, illustrating the dye's role beyond imaging to include therapeutic applications (Campardelli et al., 2016).

Fluorescein-Based Probes for Sensing Applications

Lastly, a study involving the synthesis of fluorescein methacrylate-based molecularly imprinted polymers for caffeine detection highlights the use of Fluorescein O-methacrylate in creating selective sensing materials. These materials "switch on" fluorescence in the presence of target molecules, demonstrating the compound's potential in developing sensitive and selective sensors for small molecules (Ali et al., 2018).

Safety And Hazards

Fluorescein O-methacrylate causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Fluorescein O-methacrylate has been used in the development of novel fluorescein polymeric nanoparticles (FPNPs) with immobilization of specific biomolecules for application in a highly sensitive optical biosensor . These novel FPNPs represent a suitable technology for disease diagnosis and biomarker detection to ultimately improve the sensitivity of existing analytical methodologies in a facile and cost-effective manner .

properties

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O6/c1-13(2)22(26)28-15-8-10-19-21(12-15)29-20-11-14(25)7-9-18(20)24(19)17-6-4-3-5-16(17)23(27)30-24/h3-12,25H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHPNLUYVDEYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392298
Record name Fluorescein O-methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein O-methacrylate

CAS RN

480439-15-4
Record name Fluorescein O-methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorescein O-methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
459
Citations
P Govindaiah, T Hwang, H Yoo, YS Kim, SJ Lee… - Journal of colloid and …, 2012 - Elsevier
… We choosed poly(fluorescein O-methacrylate) as a shell material due to the nontoxicity, … of superparamagnetic and fluorescent Fe 3 O 4 /poly(fluorescein O-methacrylate) [Fe 3 O 4 /poly(…
Number of citations: 0 www.sciencedirect.com
P Govindaiah, SJ Lee, JH Kim, IW Cheong - Polymer, 2011 - Elsevier
… In the current work, fluorescein O-methacrylate (FMA) was used as a fluorescent comonomer to prevent the leaching out of the matrix polymer by creating a covalent linkage between …
Number of citations: 0 www.sciencedirect.com
Z Liu, N Ma, S Yu, J Kong, X Zhang - Microchemical Journal, 2023 - Elsevier
… Through literature research, we found that the molar ratio of initiator ACAC to monomeric fluorescein O-methacrylate in RAFT polymerization may have an influence on the experimental …
Number of citations: 0 www.sciencedirect.com
F Mohamad, MG Tanner, D Choudhury, TR Choudhary… - Analyst, 2017 - pubs.rsc.org
… solution containing fluorescein O-methacrylate 0.17 M, PEG-… photo-polymerisation with fluorescein O-methacrylate. Using too high a … three fluorescein O-methacrylate-based polymers. …
Number of citations: 0 pubs.rsc.org
J Woo, H Park, Y Na, S Kim, WI Choi, JH Lee, H Seo… - RSC …, 2020 - pubs.rsc.org
… of amphiphilic fluorescein polymers, referred to as poly(FMA-r-NAS-r-MA), are synthesized by a facile one-pot radical polymerization process, using the fluorescein O-methacrylate (FMA…
Number of citations: 0 pubs.rsc.org
IP Chang, KC Hwang, CS Chiang - Journal of the American …, 2008 - ACS Publications
… property was introduced onto magnetic nanodiamonds by chemical modification of magnetic nanodiamonds via surface grafting of poly(acrylic acids) and fluorescein o-methacrylate. …
Number of citations: 0 pubs.acs.org
류성곤, 정인우 - 접착및계면, 2018 - papersearch.net
… poly(2-methacryloyloxyethyl phosphorylcholine/ fluorescein O-methacrylate) (P(MPC/FOM))… phosphorylcholine (MPC) and fluorescein O-methacrylate (FOM) to form corona layer of P(…
Number of citations: 0 papersearch.net
L Ferrari, L Rovati, P Fabbri, F Pilati - … of the First National Conference on …, 2014 - Springer
… measurements in near neutral solutions is here presented; it has been realized using an acrylate sensing matrix together with a new fluorescent indicator (fluorescein O-methacrylate 97 …
Number of citations: 0 link.springer.com
L Ferrari, L Rovati, P Fabbri, F Pilati - Sensors, 2012 - mdpi.com
… use of a polymerizable fluorescein, namely fluorescein O-methacrylate, to detect pH changes in the measured fluorescence intensity. Fluorescein O-methacrylate is a new kind of pH-…
Number of citations: 0 www.mdpi.com
R Niu, Z Sun, L An - researchgate.net
… First we synthesized core-shell hybrid particle labeled with fluorescein O-methacrylate(FMA)[3]. After immobilization of ATRP initiator on the surface, the core-shell particles were used to …
Number of citations: 0 www.researchgate.net

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